4alpha-Carboxy-4beta-methyl-5alpha-cholestan-3beta-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4alpha-Carboxy-4beta-methyl-5alpha-cholestan-3beta-ol involves several steps, starting from simpler sterol precursors. The synthetic routes typically include:
Oxidation: Introduction of the carboxyl group at the 4α position.
Reduction: Reduction of double bonds to achieve the desired saturation level.
Substitution: Introduction of the methyl group at the 4β position.
Chemical Reactions Analysis
4alpha-Carboxy-4beta-methyl-5alpha-cholestan-3beta-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the saturation level of the sterol backbone.
Substitution: The carboxyl and hydroxyl groups can participate in substitution reactions to form esters and ethers.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4alpha-Carboxy-4beta-methyl-5alpha-cholestan-3beta-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex sterol derivatives.
Biology: Studied for its role in sterol metabolism and its effects on cellular processes.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to cholesterol and other biologically active sterols.
Industry: Utilized in the production of sterol-based products and as a research tool in the development of new materials
Mechanism of Action
The mechanism of action of 4alpha-Carboxy-4beta-methyl-5alpha-cholestan-3beta-ol involves its interaction with cellular membranes and enzymes involved in sterol metabolism. The compound can modulate the activity of enzymes like sterol 14α-demethylase, affecting the biosynthesis of cholesterol and other sterols .
Comparison with Similar Compounds
4alpha-Carboxy-4beta-methyl-5alpha-cholestan-3beta-ol can be compared with other similar compounds such as:
Zymosterol: A precursor in the biosynthesis of cholesterol.
4alpha-Formyl-4beta-methyl-5alpha-cholestan-3beta-ol: Another sterol derivative with a formyl group at the 4α position.
4beta-Hydroxymethyl-4alpha-methyl-5alpha-cholesta-8,24-dien-3beta-ol: A compound with a hydroxymethyl group at the 4β position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C29H50O3 |
---|---|
Molecular Weight |
446.7 g/mol |
IUPAC Name |
(3S,4S,5R,8S,9S,10R,13R,14S,17R)-3-hydroxy-4,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-4-carboxylic acid |
InChI |
InChI=1S/C29H50O3/c1-18(2)8-7-9-19(3)21-11-12-22-20-10-13-24-28(5,23(20)14-16-27(21,22)4)17-15-25(30)29(24,6)26(31)32/h18-25,30H,7-17H2,1-6H3,(H,31,32)/t19-,20+,21-,22+,23+,24-,25+,27-,28-,29+/m1/s1 |
InChI Key |
QOFQZBFUDYBUCD-PLHNEGGCSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H]([C@@]4(C)C(=O)O)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4(C)C(=O)O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.